molecular formula C11H12Br2O3 B8381989 2-Bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one

2-Bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one

Cat. No. B8381989
M. Wt: 352.02 g/mol
InChI Key: TXPVWKCVCWXUIS-UHFFFAOYSA-N
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Patent
US09434707B2

Procedure details

To a solution of 1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one (1.50 g, 5.49 mmol) in anhydrous THF (20 mL) was added pyridinium tribromide (1.93 g, 6.04 mmole). The reaction was stirred at room temperature for 2 hrs then neutralized with a solution of saturated aqueous NaHCO3. The mixture was extracted with EtOAc the combined organics were washed with saturated aqueous NaHCO3 and brine then dried over Na2SO4 and concentrated in vacuo. Purification by chromatography (10-20% EtOAc-hexanes) gave 2-bromo-1-(4-bromo-3,5-dimethoxyphenyl)propan-1-one as an orange oil (1.09 g, 56% yield).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.93 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([C:10](=[O:13])[CH2:11][CH3:12])=[CH:4][C:3]=1[O:14][CH3:15].[Br-:16].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.C([O-])(O)=O.[Na+]>C1COCC1>[Br:16][CH:11]([CH3:12])[C:10]([C:5]1[CH:6]=[C:7]([O:8][CH3:9])[C:2]([Br:1])=[C:3]([O:14][CH3:15])[CH:4]=1)=[O:13] |f:1.2.3.4.5.6,7.8|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1OC)C(CC)=O)OC
Name
Quantity
1.93 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 2 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc the combined
WASH
Type
WASH
Details
organics were washed with saturated aqueous NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (10-20% EtOAc-hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC(C(=O)C1=CC(=C(C(=C1)OC)Br)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.